N-cyclopropyl-2-hexynamide
Description
Classification within Amidic and Alkynyl Compound Families
N-cyclopropyl-2-hexynamide belongs to the family of amides, which are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine. Specifically, it is a secondary amide, as the nitrogen atom is bonded to two carbon atoms—one in the cyclopropyl (B3062369) ring and the other in the carbonyl group. Amides are a cornerstone of organic and biological chemistry, forming the peptide bonds that link amino acids in proteins. The amide functional group is known for its planarity and resonance stabilization, which imparts a degree of rotational restriction around the C-N bond.
The molecule is also classified as an alkynyl compound due to the presence of a carbon-carbon triple bond. The 2-hexyne (B165341) moiety places the triple bond in an internal position within the carbon chain. Alkynes are prized in organic synthesis for their high degree of unsaturation, which allows for a wide array of transformations, including additions, reductions, and coupling reactions. Alkynyl amides, also known as ynamides, are a particularly reactive class of compounds that play crucial roles in the synthesis of bioactive molecules and valuable heterocyclic structures. worktribe.comunirioja.esunl.edu
Significance of the Cyclopropyl Moiety in Organic Synthesis and Reactivity
The cyclopropyl group is the smallest possible carbocyclic ring, and its three-membered structure results in significant ring strain. Current time information in Bangalore, IN. This inherent strain endows molecules containing this moiety with unique chemical and physical properties. rsc.orgacs.org
Electronic Properties and Reactivity: The bond angles in a cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This leads to what is known as "bent bonds," where the electron density is concentrated outside the internuclear axis. Consequently, the C-C bonds in a cyclopropyl group exhibit partial π-character, behaving in some respects like a carbon-carbon double bond. rsc.orgnottingham.ac.uk This allows the cyclopropyl group to participate in conjugation and stabilize adjacent positive charges. rsc.org
The high ring strain makes cyclopropyl groups susceptible to ring-opening reactions, which can be a powerful tool in synthetic organic chemistry for the construction of more complex molecular skeletons. rsc.org Furthermore, the cyclopropyl group can influence the reactivity of adjacent functional groups. For instance, N-cyclopropyl amides can undergo unique transformations, such as palladium-catalyzed ring-opening reactions. acs.orgnih.gov
Table 1: General Properties of the Cyclopropyl Group in Organic Molecules
| Property | Description | Reference |
| Structure | Three-membered carbon ring. | rsc.orgacs.org |
| Bond Angles | Approximately 60° between carbon atoms. | rsc.org |
| Reactivity | High, due to significant ring strain. Prone to ring-opening reactions. | Current time information in Bangalore, IN.rsc.org |
| Electronic Character | Exhibits partial π-character, can stabilize adjacent carbocations. | rsc.orgnottingham.ac.ukrsc.org |
| Synthetic Utility | Versatile building block in organic synthesis. | rsc.org |
Role of the Hexynamide Backbone in Contemporary Organic Chemistry
The hexynamide backbone, specifically a 2-hexynamide, provides a linear, rigid framework with a reactive internal alkyne. While terminal alkynes are often used in popular "click chemistry" reactions, internal alkynes offer their own distinct reactivity patterns.
Participation in Catalyzed Reactions: Research has demonstrated the critical role of the chain length in alkynamides for certain catalytic reactions. Notably, in palladium(II)-catalyzed intermolecular oxidative coupling reactions between alkynamides and alkenes to form α,β-unsaturated ketones, it was discovered that alkynamides with a pentyn- or hexynamide backbone were essential for efficient product formation. nottingham.ac.uk Shorter-chained alkynamides, such as those derived from propyne (B1212725) or butyne, did not yield the desired products under the same conditions. This suggests that the hexynamide backbone provides the optimal geometry and electronic properties for the formation of a key cyclic oxypalladation intermediate, which is crucial for the reaction to proceed. nottingham.ac.uk
The amide group itself is believed to mediate this mode of alkyne reactivity, highlighting a synergistic effect between the amide and the specific length of the alkyne chain. This makes the hexynamide backbone a valuable component in the design of substrates for advanced organic transformations.
Table 2: Key Research Finding on the Hexynamide Backbone
| Research Area | Finding | Significance | Reference |
| Palladium-Catalyzed Oxidative Coupling | A pentynamide or hexynamide backbone is required for the efficient formation of α,β-unsaturated ketones from alkynamides and alkenes. | Demonstrates the critical role of the specific chain length in enabling key synthetic transformations. | nottingham.ac.uk |
| Intermediate Formation | The reaction is proposed to proceed through a cyclic oxypalladation intermediate. | The hexynamide structure facilitates the formation of this necessary intermediate. | nottingham.ac.uk |
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclopropylhex-2-ynamide |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-9(11)10-8-6-7-8/h8H,2-3,6-7H2,1H3,(H,10,11) |
InChI Key |
RIOOPFOVFLVAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(=O)NC1CC1 |
Origin of Product |
United States |
Reaction Mechanisms and Advanced Reactivity Studies of N Cyclopropyl 2 Hexynamide Analogues
Mechanistic Investigations of Carbon-Carbon Bond Cleavage in Cyclopropyl (B3062369) Systems
The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, offering a versatile synthetic handle. Mechanistic studies have illuminated several pathways for this ring-opening, including palladium-catalyzed processes, enzymatic transformations, and electrophilic attacks.
Palladium-Catalyzed C-C Bond Cleavage of N-Cyclopropyl Acylhydrazones
Palladium catalysis has emerged as a powerful tool for the C-C bond cleavage of cyclopropyl systems. rsc.orgchemrxiv.org In the case of N-cyclopropyl acylhydrazones, a palladium-catalyzed reaction has been developed that leads to the formation of pyrazoles through a sequence of C-C bond cleavage and cycloisomerization. rsc.orgresearchgate.net
The proposed mechanism, supported by control experiments and DFT calculations, involves the formation of a stable six-membered chelate palladium complex. rsc.org This intermediate then undergoes β-carbon elimination, a process that breaks a carbon-carbon bond within the cyclopropyl ring, to generate a conjugated azine. This azine intermediate subsequently participates in a cycloisomerization reaction to yield the final α-pyrazole carbonyl compounds. rsc.orgresearchgate.net
Key Mechanistic Steps:
Formation of a 6-membered chelate palladium complex.
β-carbon elimination leading to C-C bond cleavage.
Generation of a conjugated azine intermediate.
Cycloisomerization to form the pyrazole (B372694) ring.
This reaction protocol showcases the utility of palladium catalysis in harnessing the strain of the cyclopropyl ring to drive the formation of more complex heterocyclic structures. rsc.org
Enzymatic Ring-Opening Processes of Cyclopropyl Groups
Nature also employs the cyclopropane (B1198618) motif in various biologically active molecules. nih.govmdpi.com The enzymatic machinery responsible for the biosynthesis and metabolism of these compounds often involves the cleavage of the cyclopropane ring. nih.gov These enzymatic processes can be broadly categorized based on the nature of the intermediates involved: those proceeding through carbocationic intermediates and those involving carbanionic intermediates. nih.gov
An example of a carbocation-mediated enzymatic ring-opening is found in the biosynthesis of chrysanthemyl pyrophosphate, a precursor to pyrethrin insecticides. nih.gov Here, a prenyltransferase enzyme catalyzes the formation of a cyclopropyl ring, which can subsequently be opened through carbocationic intermediates in further metabolic steps. nih.gov While not directly involving N-cyclopropyl-2-hexynamide, these enzymatic strategies provide valuable insight into the fundamental reactivity of the cyclopropyl group in a biological context.
Electrophilic Ring Opening Pathways
The cyclopropane ring in N-cyclopropylamides can also be opened through electrophilic attack. nih.govrsc.orgnih.govresearchgate.net The outcome of this ring-opening is highly dependent on the nature of the electrophile and the substitution pattern of the cyclopropane ring. nih.gov
In the presence of a strong acid, such as triflic acid (CF₃SO₃H), the amide carbonyl can be protonated, forming a carboxonium ion. nih.gov This protonation can influence which C-C bond of the cyclopropyl ring is cleaved.
Vicinal Bond Cleavage: When the amide group is directly conjugated with the cyclopropane ring, it acts as a π-acceptor group. This electronic arrangement facilitates the cleavage of the vicinal C₁-C₂ bond, leading to the formation of a dicationic intermediate. nih.gov
Distal Bond Cleavage: If the amide's carbonyl group is not in conjugation with the cyclopropyl ring, the protonated amide acts as a cationic σ-acceptor. This leads to an interaction with the cyclopropane's 1e” orbital, resulting in the lengthening and eventual cleavage of the distal C₂-C₃ bond. nih.gov
A study on the ring-opening rearrangement of N-cyclopropylamides in the presence of AlCl₃ has proposed a mechanism involving a "Heine-type" aziridine (B145994) intermediate, which then leads to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net
Detailed Reaction Mechanisms for Oxidative Transformations of Alkynamides
The alkynamide functionality is a rich platform for oxidative transformations, leading to the formation of highly functionalized products. These reactions often proceed through complex mechanisms involving organometallic intermediates.
Proposed Cyclic Oxypalladation Intermediates
In palladium(II)-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins, a key mechanistic step is oxypalladation. caltech.edu While not directly studying alkynamides, these studies provide a framework for understanding similar transformations. The stereochemistry of this step, whether it proceeds via syn or anti addition, is crucial in determining the final product's stereochemistry. caltech.edu
For alkynamides, a proposed pathway for oxidative transformations involves an intramolecular oxypalladation step. This would form a cyclic organopalladium intermediate, which can then undergo further reactions to yield the final product. The specific nature of this cyclic intermediate and the factors that control its formation and subsequent reactivity are areas of active research.
Role of Water in Oxidative Coupling Mechanisms
Water can play a significant and multifaceted role in oxidative coupling reactions. rsc.orgresearchgate.netnih.gov It can act as a solvent, a nucleophile, or a proton shuttle, and its presence can influence the reaction pathway and efficiency. researchgate.netnih.gov
In some oxidative coupling reactions, water has been shown to facilitate the migration of atomic oxygen on catalyst surfaces, creating a dynamic environment with mobile surface oxygen and hydroxyl species. researchgate.net This can lead to enhanced catalytic performance. For certain alkyne transformations, reactions can be efficiently carried out in an aqueous medium, highlighting the potential for developing more environmentally benign synthetic methods. rsc.org The presence of water can also be crucial for the regeneration of the active catalyst in some catalytic cycles.
Electron Transfer Pathways in Cyclopropylamine (B47189) Reactivity
The reactivity of the N-cyclopropyl group, a key feature of this compound and its analogues, is significantly influenced by electron transfer processes. The cyclopropylamine moiety can act as an effective electron donor, and upon oxidation, it forms a radical cation. This event often initiates a cascade of reactions, the most prominent of which is the ring-opening of the strained three-membered ring. bris.ac.uknih.gov The dynamics of these reactions are governed by the stability of the intermediates and the stereoelectronic requirements for bond cleavage. nih.govnih.gov
The generation of the cyclopropylamine radical cation can be achieved through various methods, including photochemical processes or reactions with chemical oxidants. bris.ac.uknih.gov In photochemical reactions, for instance, electron transfer to the excited states of sensitizers like cyanoanthracenes from cyclopropylamines leads to the formation of geminate radical-ion pairs. nih.govrsc.org The subsequent fate of the amine radical cation is dominated by the exothermic cleavage of a C-C bond in the cyclopropane ring. nih.govrsc.org The efficiency and pathway of these electron transfer events can be modulated by the substitution on the nitrogen atom. For example, replacing an aryl group with a strongly electron-withdrawing sulfonyl group dramatically increases the oxidation potential of the amino group, making direct single-electron oxidation more challenging. bris.ac.uk However, in the case of N-sulfonyl cyclopropylamines, the acidity of the N-H bond allows for deprotonation to form an aza-anion, which is then much more easily oxidized. bris.ac.uk
Single Electron Transfer (SET) is a fundamental step that triggers the characteristic reactivity of the cyclopropylamine system. The process involves the removal of a single electron from the nitrogen atom to form a radical cation, which is a highly reactive intermediate. bris.ac.uknih.gov The rate and feasibility of the SET process are highly dependent on the electronic properties of the cyclopropylamine derivative. bris.ac.uk
Once the radical cation is formed via SET, it can undergo a rapid, strain-induced ring-opening through β-scission. bris.ac.uk This ring-opening is a key step, transforming the constrained cyclic radical cation into a more stable, acyclic radical intermediate. nih.govrsc.orgrsc.org The rate of this ring-opening can be remarkably fast and is sensitive to both stereoelectronic and resonance effects. For the ring opening to be efficient, the conformation of the radical cation must allow for proper orbital alignment. nih.gov Resonance effects, such as delocalization of the radical and positive charge into an attached phenyl ring, can significantly slow down the ring-opening process by stabilizing the ring-closed form. nih.gov Conversely, the incorporation of a radical-stabilizing substituent, like a phenyl group, on the cyclopropyl ring can dramatically accelerate the ring cleavage. nih.gov
Mechanistic probe molecules containing the N-cyclopropylamine warhead are utilized to study these electron transfer pathways, particularly in biological systems, helping to distinguish between one- and two-electron transfer mechanisms. acs.org The study of these SET processes is crucial for designing synthetic strategies that harness the reactivity of the cyclopropylamine moiety, such as in photoredox-catalyzed cycloaddition reactions. bris.ac.ukrsc.org
| Compound/Radical Cation | Ring-Opening Rate Constant (s⁻¹) | Notes |
| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 x 10⁴ | Sluggish rate attributed to resonance stabilization and unfavorable conformation. nih.gov |
| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 3.5 x 10² | Locked conformation does not accelerate the rate, ruling out the stereoelectronic argument as the primary factor for the slow rate in the aniline (B41778) analogue. nih.gov |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 x 10⁸ | Phenyl substituent on the cyclopropyl ring significantly accelerates ring opening by stabilizing the resulting radical. nih.gov |
Nucleophilic and Electrophilic Reactivity of Amide and Alkyne Functionalities
This electronic structure allows ynamides to react with both electrophiles and nucleophiles. The electron-rich nature of the triple bond facilitates reactions with electrophiles. For example, treatment of ynamides with a strong acid like triflic acid leads to protonation at the β-carbon, generating a highly reactive keteniminium intermediate. acs.orgnih.gov This intermediate is a potent electrophile that can be trapped by various nucleophiles. acs.org
Conversely, the polarization also makes the α-carbon susceptible to nucleophilic attack. The reactivity of ynamides as electrophiles is highly dependent on the nature of the EWG on the nitrogen atom. A stronger EWG enhances the electrophilicity of the alkyne, making it a better Michael acceptor for nucleophiles to attack the β-position. researchgate.net The regioselectivity of nucleophilic attack (α- vs. β-addition) can often be controlled by reaction conditions. researchgate.net Acidic conditions typically favor α-addition of nucleophiles to the keteniminium intermediate, while basic conditions can promote a direct, Michael-type β-addition. researchgate.net This tunable reactivity makes ynamides versatile building blocks in organic synthesis. rsc.orgresearchgate.net
Regioselectivity and Stereoselectivity in Cyclopropyl and Alkynyl Reactions
The combination of a cyclopropylamine and an ynamide functionality in a single molecule gives rise to complex and synthetically valuable questions of selectivity in chemical reactions.
For the ynamide moiety, regioselectivity is a central issue, primarily concerning whether a reaction occurs at the α- or β-carbon of the alkyne. researchgate.net In many transformations, additions across the ynamide triple bond preferentially occur at the α-position due to the formation of a stabilized keteniminium intermediate under acidic or metal-catalyzed conditions. nih.govresearchgate.net However, this inherent regioselectivity can be reversed. Strategies to achieve β-selectivity include the use of basic conditions to promote Michael additions or employing radical-initiated additions. researchgate.netresearchgate.net Gold(I)-catalyzed hydroalkynylation of ynamides, for instance, has been shown to proceed with high regio- and stereoselectivity to yield ynenamides. researchgate.net
Stereoselectivity is critical when new chiral centers are formed. The catalytic asymmetric addition of ynamides to aldehydes, for example, can produce N-substituted propargylic alcohols with high enantiomeric excess (ee), demonstrating excellent stereocontrol. nih.gov Similarly, in cycloaddition reactions, both regioselectivity and stereoselectivity are paramount. The [3+2] cycloaddition reaction between a nitrone and 2-propynamide shows defined regioselectivity based on the thermodynamic stability of the resulting cycloadducts. nih.gov
Reactions involving the cyclopropylamine group also exhibit high levels of selectivity. Visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins proceed with high diastereoselectivity, typically favoring the formation of trans-substituted cyclopentanes. bris.ac.uk This transformation involves a sequence of SET, ring-opening to form a radical, intermolecular addition to the olefin, and a final 5-exo cyclization. bris.ac.uk Furthermore, by employing cooperative photoredox and chiral hydrogen-bond catalysis, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines can be achieved, affording enantioenriched cyclopentylamines with high yields, diastereomeric ratios (d.r.), and enantiomeric excesses. rsc.org
| Reaction Type | Ynamide Substrate | Reagent/Conditions | Product | Selectivity/Yield |
| Nucleophilic Addition nih.gov | N-(4-Bromobenzoyl)ynamide | 4-Bromobenzaldehyde, Zn(OTf)₂, N-Methylephedrine | N-Substituted Propargylic Alcohol | High Yield, 60% ee |
| Nucleophilic Addition nih.gov | N-(Indole-derived)ynamide | Aldehyde, Zn(OTf)₂, N-Methylephedrine | N-Substituted Propargylic Alcohol | ~87% Yield, up to 80% ee |
| [3+2] Cycloaddition bris.ac.uk | N-Tosyl Cyclopropylamine | Electron-deficient Olefin, 4CzIPN, K₃PO₄, light | trans-Cyclopentane | High Yield, >20:1 d.r. |
| Skeletal Rearrangement nih.gov | Chiral N-Oxazolidinone Ynamide | Alkyl Azide, TfOH | β-Enaminoamide | Good Yield, 85:15 d.r. |
Advanced Spectroscopic and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-cyclopropyl-2-hexynamide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule.
In ¹H NMR, the cyclopropyl (B3062369) protons typically appear as a complex multiplet system in the upfield region. The methine proton of the cyclopropyl group directly attached to the nitrogen is expected to be a downfield multiplet due to the deshielding effect of the amide group. The protons of the propyl group on the alkyne would exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the triple bond being the most deshielded. The amide N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR spectroscopy provides further structural confirmation. The two carbons of the alkyne bond would have distinct chemical shifts in the range of 70-90 ppm. The carbonyl carbon of the amide is characteristically found further downfield, typically above 160 ppm. The carbons of the cyclopropyl ring appear in the upfield region, while the carbons of the propyl group have shifts consistent with a saturated alkyl chain.
NMR studies on related secondary N-cyclopropyl amides have revealed the presence of E/Z (cis/trans) rotamers around the amide C-N bond, which can lead to the observation of two sets of signals for the cyclopropyl and substituent protons in the NMR spectra, particularly in apolar solvents. nih.gov The ratio of these rotamers can be determined by integrating the corresponding signals.
Hypothetical ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Hex) | 0.95 | t | 7.4 |
| CH₂ (Hex) | 1.52 | sextet | 7.4 |
| CH₂ (Hex, alkyne) | 2.28 | t | 7.0 |
| CH₂ (cPr) | 0.55-0.75 | m | - |
| CH (cPr) | 2.65 | m | - |
| NH | 6.80 | br s | - |
Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (Hex) | 13.5 |
| CH₂ (Hex) | 22.1 |
| CH₂ (Hex, alkyne) | 20.8 |
| C≡C (Hex) | 75.2 |
| C≡C (Hex) | 88.9 |
| CH₂ (cPr) | 6.5 |
| CH (cPr) | 24.0 |
| C=O | 165.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum is expected to show a sharp, medium-intensity absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The C≡C triple bond stretching vibration should appear as a weak but sharp band in the region of 2260-2100 cm⁻¹. A strong absorption band between 1680 and 1630 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). The N-H bending vibration (Amide II band) is expected in the 1570-1515 cm⁻¹ range. The cyclopropyl C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.
Raman spectroscopy complements IR spectroscopy. Due to the nonpolar nature of the C≡C bond, the alkyne stretching vibration is often stronger and more easily observed in the Raman spectrum compared to the IR spectrum. This technique is particularly useful for identifying and quantifying different polymorphic forms of a compound in the solid state. researchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretch | ~3300 |
| C-H (cyclopropyl) | Stretch | ~3050 |
| C-H (alkyl) | Stretch | 2960-2850 |
| C≡C | Stretch | 2260-2100 |
| C=O (Amide I) | Stretch | 1680-1630 |
| N-H (Amide II) | Bend | 1570-1515 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can provide detailed information on bond lengths, bond angles, and the conformation of this compound in the solid state.
A successful crystallographic analysis would reveal the planarity of the amide group and the relative orientation of the cyclopropyl and hexynamide moieties. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing. The bond lengths of the C≡C triple bond, the C=O double bond, and the bonds within the strained cyclopropyl ring would be determined with high precision.
While a crystal structure for this compound is not publicly available, data from related structures, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, provide insights into the expected structural parameters. researchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The chromophores present in the molecule are the amide group and the alkyne functionality.
Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| n→π* (Amide) | ~220 | ~100 |
| π→π* (Amide) | <200 | >5000 |
Computational Chemistry and Theoretical Investigations of N Cyclopropyl 2 Hexynamide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For N-cyclopropyl-2-hexynamide, DFT calculations can provide deep insights into its chemical behavior.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation barriers. For this compound, several reaction pathways can be envisaged, including reactions involving the cyclopropyl (B3062369) ring, the alkyne, or the amide group.
Theoretical studies on analogous systems, such as the tandem Heck-cyclopropane ring-opening reaction, have demonstrated the utility of DFT in elucidating the regioselective opening of the cyclopropyl ring. researchgate.net Calculations can pinpoint the transition state structures and their relative energies, providing a rationale for the observed product distribution. For instance, in a model cyclopropyldiol system, the calculated energy difference between two possible transition states for ring-opening was found to be significant, explaining the high regioselectivity of the reaction. researchgate.net Similarly, DFT has been used to investigate the mechanism of metal-free cyclopropanation reactions, identifying the rate-limiting step and explaining the origin of diastereoselectivity based on steric and electronic factors in the transition state. acs.org
In the context of this compound, DFT could be employed to explore reactions such as thermal or metal-catalyzed ring-opening of the cyclopropyl group, additions to the alkyne, or rearrangements. The calculated activation energies for these potential pathways would reveal the most likely reaction channels under different conditions.
| Transition State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| TS-A | Cleavage of the C1-C2 bond | 4.9 |
| TS-B | Cleavage of the C1-C3 bond | 0.0 |
Analysis of Spin-Selective Mechanisms
While less common for main-group organic reactions, the possibility of spin-selective mechanisms, involving changes in the spin state of the molecule during a reaction, can be investigated using advanced DFT methods. For this compound, such mechanisms could potentially be relevant in photochemical reactions or in reactions catalyzed by transition metals.
For example, the ring-opening of the cyclopropyl radical is a well-studied process where spin state can play a role. researchgate.net DFT calculations can be used to map the potential energy surfaces for different spin states (e.g., singlet and triplet) and identify regions where these surfaces cross (intersystem crossings), which are crucial for spin-selective pathways. While no specific studies on the spin-selective mechanisms of this compound are currently available, theoretical investigations could explore, for instance, the photochemical excitation of the molecule and subsequent reactions on the excited-state potential energy surface, which may involve different spin multiplicities.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Systems
To understand the behavior of this compound in a more realistic chemical environment, such as in solution or within the active site of an enzyme, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. In this approach, the chemically active part of the system (e.g., the this compound molecule and key residues in an enzyme's active site) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent molecules) is described by a computationally less expensive MM force field. nih.govwordpress.com
QM/MM simulations can provide valuable insights into how the environment influences the reactivity and properties of the molecule. For example, in an enzymatic reaction, the protein environment can stabilize transition states through specific interactions like hydrogen bonding and electrostatic interactions, thereby lowering the activation barrier. rsc.orgnih.gov QM/MM studies on enzymes have successfully elucidated reaction mechanisms and the origins of catalytic efficiency. scispace.com For this compound, QM/MM simulations could be used to study its potential as an enzyme inhibitor, by modeling its interactions within the enzyme's active site and calculating the binding free energy.
| System Component | Computational Method | Rationale |
|---|---|---|
| This compound | QM (e.g., DFT) | Accurate description of electronic structure and reactivity. |
| Key Active Site Residues | QM (e.g., DFT) | To model specific interactions (e.g., hydrogen bonding, covalent bond formation). |
| Rest of the Protein | MM (e.g., AMBER, CHARMM) | Computationally efficient treatment of the larger environment. |
| Solvent (Water) | MM (e.g., TIP3P) | To model the bulk solvent effects. |
Theoretical Studies on Conformational Landscapes and Dynamics
The biological activity and chemical reactivity of a molecule are often intimately linked to its three-dimensional structure and conformational flexibility. Theoretical methods can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers for interconversion between them. nih.gov
Studies on simpler N-cyclopropyl amides have revealed interesting conformational preferences. For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the amide bond in apolar solvents, which is unusual for secondary amides. Furthermore, it adopts an ortho conformation around the N-cyclopropyl bond, in contrast to the more common anti conformation. This behavior is attributed to a combination of steric and electronic effects.
For this compound, theoretical calculations could map the potential energy surface as a function of key dihedral angles, such as the rotation around the N-C(cyclopropyl) bond and the C-N amide bond. This would provide a detailed understanding of the molecule's conformational preferences and flexibility. Molecular dynamics simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into how it explores its conformational space. nih.gov
| Conformer | Description (Dihedral Angle) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | C=O-N-C(cyclopropyl) ~180° | 1.5 - 2.5 |
| Ortho | C=O-N-C(cyclopropyl) ~90° | 0.0 |
| Cis (E-rotamer) | Rotation around C-N amide bond | ~1.0 - 2.0 (in apolar solvent) |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.
Computational NMR Chemical Shift and Spin-Spin Coupling Constant Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J). dntb.gov.ua By calculating these parameters for a set of possible structures and comparing them with experimental data, the correct structure can be confidently assigned.
For this compound, computational NMR predictions would be particularly useful for assigning the signals of the cyclopropyl and alkyne carbons, which can be challenging to interpret solely based on empirical correlations. oregonstate.edulibretexts.org The calculated chemical shifts can also be used to probe the electronic structure of the molecule and how it is influenced by different conformations. Furthermore, the prediction of spin-spin coupling constants can provide detailed information about the connectivity and stereochemistry of the molecule. Recent advancements in computational methods also allow for the consideration of solvent effects and molecular dynamics to obtain even more accurate predictions of NMR parameters. mdpi.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 150 - 160 |
| C≡C (C2) | 75 - 85 |
| C≡C (C3) | 80 - 90 |
| CH2 (C4) | 18 - 28 |
Theoretical Vibrational Frequency Analysis (IR, Raman)
Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. For the purpose of this analysis, data from a closely related molecule, 2-cyano-N-cyclopropylacetamide (2CCPA), is utilized to approximate the vibrational modes of this compound. tandfonline.com Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the vibrational wavenumbers for 2CCPA. tandfonline.com These theoretical values, after being scaled to correct for anharmonicity and other systematic errors, show good agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.
The vibrational assignments for the key functional groups expected in this compound can be inferred from the analysis of 2CCPA. The amide group, a central feature of this compound, exhibits several characteristic vibrational modes. The C=O stretching vibration is one of the most intense and easily identifiable peaks in the IR spectrum. The N-H stretching and bending vibrations are also prominent and are sensitive to hydrogen bonding.
The cyclopropyl group possesses its own set of unique vibrational modes, including CH stretching and ring deformation modes. The alkynyl group (C≡C) in this compound would be expected to show a characteristic stretching vibration in the Raman spectrum, although its intensity in the IR spectrum can be weak.
A selection of theoretically calculated and assigned vibrational frequencies for the analogous compound 2CCPA is presented in the table below to illustrate the expected vibrational modes for this compound.
| Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Vibrational Assignment for Analogous Compound (2CCPA) |
| 3418 | N-H stretching |
| 3108 | C-H stretching (cyclopropyl) |
| 2945 | CH₂ asymmetric stretching |
| 1675 | C=O stretching (Amide I) |
| 1560 | N-H bending (Amide II) |
| 1458 | CH₂ scissoring |
| 1295 | C-N stretching (Amide III) |
| 1040 | C-C stretching (cyclopropyl ring) |
| 890 | C-H out-of-plane bending (cyclopropyl) |
Data is for the analogous compound 2-cyano-N-cyclopropylacetamide and is intended to be representative. tandfonline.com
Molecular Modeling and Docking Studies for Analogous Cyclopropyl Derivatives
Molecular modeling and docking studies are powerful computational tools used to predict the binding affinity and interaction of a molecule with a biological target, typically a protein receptor. nih.govnrfhh.com These studies are crucial in drug discovery and development. nih.gov Given the absence of specific docking studies for this compound, we again turn to its analogue, 2-cyano-N-cyclopropylacetamide (2CCPA), to illustrate the potential interactions of such a molecule.
Molecular docking studies on 2CCPA have been performed against a panel of protein receptors to evaluate its potential as a drug candidate. tandfonline.com The binding energy, which indicates the stability of the ligand-receptor complex, is a key output of these simulations. A more negative binding energy suggests a stronger and more favorable interaction. nih.gov
In the study of 2CCPA, molecular docking calculations revealed significant binding affinities with several protein receptors. tandfonline.com For instance, the binding energy of 2CCPA was found to be -5.8 kcal/mol with a specific receptor. tandfonline.com These interactions are often stabilized by the formation of hydrogen bonds between the ligand and amino acid residues in the active site of the protein. The amide group of the cyclopropyl derivative is a key player in these interactions, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The cyclopropyl ring itself can also contribute to binding through hydrophobic interactions. nih.gov The rigid nature of the cyclopropyl group can help to lock the molecule into a favorable conformation for binding, a desirable trait in drug design. nih.gov
The table below summarizes the binding energies of the analogous compound 2CCPA with various protein receptors, showcasing the potential for N-cyclopropyl derivatives to engage in meaningful biological interactions.
| Protein Receptor (PDB ID) | Binding Energy (kcal/mol) for Analogous Compound (2CCPA) |
| 1H23 | -5.8 |
| 1QXK | -5.5 |
| 1ZXM | -5.2 |
| 3PTA | -5.7 |
| 4JS9 | -5.4 |
| 2C5Y | -5.6 |
Data is for the analogous compound 2-cyano-N-cyclopropylacetamide and is intended to be representative. tandfonline.com
Investigation of Electronic Structures and Excited States
The investigation of electronic structures and excited states provides fundamental insights into the chemical reactivity, stability, and optical properties of a molecule. tandfonline.com Key parameters in these studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com
For the analogous compound 2-cyano-N-cyclopropylacetamide (2CCPA), the electronic properties have been investigated using DFT. tandfonline.com These studies help in understanding the charge transfer that occurs within the molecule. tandfonline.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.
UV-Vis spectroscopy studies, complemented by theoretical calculations, can elucidate the electronic transitions between different molecular orbitals. tandfonline.com For 2CCPA, the electronic properties and charge transfer characteristics have been elucidated through HOMO-LUMO studies. tandfonline.com
The electronic structure of amides is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, which gives the C-N bond partial double bond character. studymind.co.uk This electronic feature influences the geometry and reactivity of the amide group. The presence of the cyclopropyl and hexynamide moieties in this compound would further modulate its electronic properties. The electron-withdrawing nature of the alkynyl group would likely influence the electron density distribution across the molecule.
The following table presents the calculated HOMO and LUMO energies and the energy gap for the analogous compound 2CCPA.
| Parameter | Energy (eV) for Analogous Compound (2CCPA) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 6.3 |
Data is for the analogous compound 2-cyano-N-cyclopropylacetamide and is intended to be representative. tandfonline.com
Derivatization and Complex Chemical Transformations of N Cyclopropyl 2 Hexynamide
Functionalization Strategies for the Cyclopropyl (B3062369) Moiety
The cyclopropyl group in N-cyclopropyl-2-hexynamide, while seemingly simple, is a hub of chemical reactivity, primarily due to its inherent ring strain. This strain can be harnessed to drive a variety of transformations, with ring-opening reactions being the most prominent.
Lewis Acid-Catalyzed Ring-Opening: A significant strategy for the functionalization of N-cyclopropyl amides involves their reaction with Lewis acids. For instance, treatment of N-cyclopropyl amides with aluminum trichloride (B1173362) (AlCl₃) can induce a ring-opening rearrangement. This process is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be trapped by nucleophiles. In the context of this compound, this would offer a pathway to linear, functionalized amides. For example, in the presence of a chloride source, this could lead to the formation of N-(2-chloropropyl)amides. This transformation effectively converts the compact cyclopropyl group into a more functionalizable linear chain. chemrxiv.orgnih.govresearchgate.net
Radical-Mediated Ring-Opening: The cyclopropyl group is also susceptible to radical-mediated ring-opening reactions. These reactions are often initiated by the formation of a radical adjacent to the cyclopropyl ring. For N-cyclopropyl amides, this could be achieved through various oxidative methods. The resulting nitrogen-centered radical can trigger the homolytic cleavage of one of the C-C bonds of the cyclopropane (B1198618), leading to a distonic radical cation. This intermediate can then participate in a variety of downstream reactions, including intermolecular additions to olefins in formal [3+2] cycloadditions. chemrxiv.orgnih.govresearchgate.net While specific studies on this compound are not abundant, the principles established for other N-cyclopropyl amines and amides suggest a rich potential for such transformations.
Transition Metal-Catalyzed Functionalization: Transition metal catalysis offers another avenue for the functionalization of cyclopropyl groups. rsc.org These reactions can proceed through various mechanisms, including oxidative addition of a C-C bond to a low-valent metal center. Such strategies could potentially be applied to this compound to achieve cross-coupling reactions, introducing new carbon-carbon or carbon-heteroatom bonds at the cyclopropyl unit without necessarily inducing a complete ring opening.
Below is a table summarizing potential functionalization strategies for the cyclopropyl moiety based on analogous systems.
| Strategy | Reagents/Conditions | Potential Product Type from this compound | Key Feature |
| Lewis Acid-Catalyzed Ring-Opening | AlCl₃, TMSOTf | N-(2-halopropyl)-2-hexynamide, Oxazolines (after further transformation) | Formation of a functionalized linear amide chain. |
| Radical-Mediated Ring-Opening | Visible light, photocatalyst, oxidant | Intermediate for cycloadditions | Generation of a reactive radical intermediate. |
| Transition Metal-Catalyzed C-H Functionalization | Rh(III), Co(II) catalysts | C-H activated and coupled products | Direct functionalization of the cyclopropyl C-H bonds. |
Synthetic Transformations Involving the Internal Alkyne Linkage
The internal alkyne of this compound is a versatile functional group that can participate in a wide array of synthetic transformations, including cycloadditions, hydrometallations, and other addition reactions.
Cycloaddition Reactions: The electron-rich nature of the ynamide functionality makes the internal alkyne an excellent participant in cycloaddition reactions. For instance, [3+2] cycloadditions with various 1,3-dipoles can be envisioned to construct five-membered heterocyclic rings. Similarly, Diels-Alder type reactions could potentially be employed to build six-membered rings, although the reactivity of ynamides in [4+2] cycloadditions can be substrate-dependent. These cycloadditions would leave the N-cyclopropyl amide moiety intact, allowing for subsequent modifications.
Transition Metal-Catalyzed Reactions: Transition metals can catalyze a plethora of transformations at the alkyne linkage. mdpi.com For example, hydroboration or hydrosilylation can introduce boron or silicon functionalities, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. Pauson-Khand type reactions could be employed to construct cyclopentenones. Furthermore, gold and other carbophilic Lewis acids are known to activate alkynes towards nucleophilic attack, opening up possibilities for the synthesis of complex enamide structures.
The following table outlines some potential transformations of the internal alkyne in this compound.
| Reaction Type | Potential Reagents | Resulting Structure | Significance |
| [3+2] Cycloaddition | Azides, Nitrones | Triazoles, Isoxazoles | Synthesis of five-membered heterocycles. |
| Hydroboration/Oxidation | BH₃, H₂O₂/NaOH | β-Ketoamide | Introduction of a carbonyl group. |
| Hydrometallation | Silyl- or stannyl-hydrides with catalyst | Vinylsilanes or vinylstannanes | Precursors for cross-coupling reactions. |
| Gold-Catalyzed Hydration | Au(I) or Au(III) catalyst, H₂O | β-Ketoamide | Regioselective hydration of the alkyne. |
Amide Bond Modifications and Functional Group Compatibility
The amide bond in this compound is generally stable but can be modified under specific conditions. Its presence also influences the reactivity of the adjacent functional groups and must be considered when planning synthetic routes.
Hydrolysis and Reduction: While amides are relatively resistant to hydrolysis, cleavage of the amide bond in this compound can be achieved under harsh acidic or basic conditions to yield cyclopropylamine (B47189) and 2-hexynoic acid. More practical for synthetic purposes would be the reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would provide N-cyclopropyl-2-hexyn-1-amine, a valuable synthetic intermediate.
Functional Group Compatibility: The amide functionality is generally compatible with a wide range of reaction conditions that target the alkyne or cyclopropyl groups. For instance, many transition metal-catalyzed reactions on the alkyne can be performed without affecting the amide bond. However, strongly nucleophilic or basic reagents could potentially react at the carbonyl carbon or deprotonate the N-H bond, which could interfere with the desired reactivity. Careful selection of reagents and reaction conditions is therefore crucial to ensure chemoselectivity.
Synthesis of Bridged, Polycyclic, and Spirocyclic Derivatives
The unique combination of reactive sites in this compound makes it an excellent precursor for the synthesis of complex molecular architectures, including bridged, polycyclic, and spirocyclic systems.
Intramolecular Cycloadditions: A powerful strategy for the synthesis of complex cyclic systems is the use of intramolecular cycloadditions. By tethering a reactive partner to either the cyclopropyl or the hexynyl moiety of the molecule, intramolecular reactions can be designed to construct intricate polycyclic frameworks. For example, an olefin tethered to the amide nitrogen could potentially undergo an intramolecular [3+2] cycloaddition with the cyclopropyl group upon radical initiation.
Cascade Reactions: The reactivity of the different functional groups can be exploited in cascade reactions to rapidly build molecular complexity. For instance, a Lewis acid could initiate the ring-opening of the cyclopropyl group, and the resulting intermediate could be trapped intramolecularly by a nucleophile tethered to the alkyne terminus. Such a cascade would simultaneously form a new ring and functionalize the molecule in a single synthetic operation.
Spirocycle Synthesis: Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry. This compound derivatives could be used to synthesize spirocycles through various strategies. For example, an intramolecular cyclization initiated at the alkyne could involve a carbon atom of the cyclopropyl ring, leading to a spirocyclic structure. Alternatively, dearomative spirocyclization of indole-tethered N-cyclopropyl amides has been demonstrated with propargyl carbonates, suggesting a potential route for similar transformations with this compound derivatives. researchgate.net
The table below provides a conceptual overview of how this compound could be used to generate complex cyclic systems.
| Target Structure | Synthetic Strategy | Key Transformation | Potential Precursor from this compound |
| Bridged Bicyclic | Intramolecular Diels-Alder | [4+2] Cycloaddition | A diene tethered to the amide nitrogen. |
| Fused Polycyclic | Radical Cascade | Ring-opening followed by intramolecular cyclization | An olefin tethered to the terminus of the hexynyl chain. |
| Spirocyclic | Dearomative Spirocyclization | Palladium-catalyzed cyclization | An indole (B1671886) moiety attached to the amide nitrogen. |
Catalytic Approaches and Organometallic Chemistry in N Cyclopropyl 2 Hexynamide Research
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In the context of alkynamides and cyclopropyl (B3062369) groups, palladium catalysts facilitate a wide range of transformations, including cross-coupling and functionalization reactions. rsc.orgresearchgate.net These catalysts exhibit high functional group tolerance and can provide excellent stereo- and regioselectivity, often avoiding the need for protecting groups. sigmaaldrich.com The reactivity and efficiency of these processes are highly dependent on the design of the catalyst system, including the choice of palladium precursor, ligands, and reaction conditions. sigmaaldrich.comtcichemicals.com
For cross-coupling reactions, two major classes of ligands have proven highly effective: tertiary phosphines and N-heterocyclic carbenes (NHCs).
Tertiary Phosphine (B1218219) Ligands: Electron-rich and sterically hindered phosphine ligands are widely used to promote cross-coupling reactions. tcichemicals.com Ligands such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) have been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize cyclopropyl-substituted heterocycles. nih.gov This catalyst system, often using palladium(II) acetate (B1210297) as the precursor, is effective even at low catalyst loadings (0.5–5 mol%). nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines due to their strong σ-donating ability, which forms highly stable and active palladium complexes. rsc.orgtcichemicals.com The stability of Pd-NHC complexes makes them robust catalysts, and their selectivity can be tuned by modifying the ancillary ligands on the NHC core. researchgate.net
Optimization of reaction conditions, including the choice of solvent, base, and temperature, is also critical for achieving high yields and selectivity in these transformations. sigmaaldrich.com
| Palladium Precursor | Ligand | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura Coupling | High efficiency at low catalyst loading for synthesizing cyclopropylthiophenes. | nih.gov |
| Pd(PPh₃)₄ | Triphenylphosphine | General Cross-Coupling | Commonly used, commercially available catalyst for various coupling reactions. | tcichemicals.com |
| Pd₂(dba)₃ | N-Heterocyclic Carbenes (NHCs) | Various Cross-Couplings | Forms highly active and stable complexes; versatile for challenging substrates. | tcichemicals.com |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | General Cross-Coupling | Stable divalent palladium complex often used as a catalyst precursor. | tcichemicals.com |
Rhodium(II)-Catalyzed Reactions in Alkynylcyclopropanation
Rhodium(II) complexes are exceptionally effective catalysts for reactions involving carbene intermediates, including the synthesis of cyclopropanes. A significant application in this area is the alkynylcyclopropanation of alkenes, which provides direct access to cyclopropanes bearing an alkyne moiety, a structure closely related to N-cyclopropyl-2-hexynamide.
A notable strategy involves the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.govacs.org In this process, the rhodium(II) catalyst promotes a retro-Buchner reaction, leading to the formation of a rhodium(II)-alkynylcarbene intermediate. nih.gov This highly reactive intermediate is then efficiently trapped by an alkene to furnish the desired alkynylcyclopropane. nih.govacs.org This catalytic system is advantageous as it circumvents common side reactions like 6-endo-dig cyclization that can occur with other metal catalysts. nih.govacs.org The reaction proceeds with high cis-diastereoselectivity, which can be rationalized by favorable noncovalent interactions between the reacting partners in the transition state. nih.govacs.org
| Catalyst | Substrates | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| [Rh₂(TFA)₄] (5 mol%) | 7-alkynyl cycloheptatrienes + Alkenes (4 equiv) | CHCl₃ | 80 °C | Efficient formation of diverse alkynylcyclopropanes with high cis-diastereoselectivity. | acs.org |
Development of Chiral Catalysis for Asymmetric Synthesis
The synthesis of single-enantiomer cyclopropane (B1198618) derivatives is of paramount importance, as the biological activity of chiral molecules is often confined to one enantiomer. Asymmetric catalysis offers the most efficient route to these compounds, utilizing chiral catalysts to control the stereochemical outcome of a reaction.
A cutting-edge approach in asymmetric synthesis is the deracemization of a racemic mixture, where a 1:1 mixture of enantiomers is converted into a single, enantioenriched product. Recent research has demonstrated the photochemical deracemization of cyclopropyl ketones using chiral aluminum-salen (Al-salen) complexes as photocatalysts. researchgate.netnih.gov This method serves as a powerful analogue for controlling the stereochemistry of the cyclopropyl ring in this compound.
In this system, irradiation of the chiral Al-salen complex with violet light (λ = 400 nm) generates an excited state of the catalyst that can selectively interact with one enantiomer of the racemic cyclopropyl ketone. nih.govnih.gov This process enables the conversion of the racemate to a product with a high enantiomeric ratio (up to 98:2 e.r.). nih.gov A key advantage of this method is that it leverages the well-defined photophysical properties of the Al-salen complex to regulate both reactivity and enantioselectivity simultaneously, without requiring specific, tailored recognition motifs between the catalyst and the substrate. researchgate.netnih.gov
| Catalyst | Substrate Type | Conditions | Result | Reference |
|---|---|---|---|---|
| Chiral Al-salen complex (Al-1, 10 mol%) | Racemic cyclopropyl ketones | Irradiation at λ = 400 nm, acetone, argon atmosphere | High enantiomeric ratios (up to 98:2 e.r.) | researchgate.netnih.gov |
Chiral hydrogen-bonding catalysis is a powerful strategy in asymmetric organocatalysis that utilizes non-covalent interactions to control stereoselectivity. rsc.org Catalysts are designed with specific hydrogen-bond donor motifs, such as thiourea (B124793), squaramide, or amide groups, which can activate a substrate and orient it within a chiral environment. researchgate.netmdpi.com
In reactions involving amide-containing molecules, the amide group itself can participate in hydrogen bonding. The design of bifunctional catalysts, which contain both a hydrogen-bond donating moiety and a Lewis basic site, has proven particularly effective. researchgate.net For example, chiral thiourea catalysts can activate electrophiles through double hydrogen-bonding while a tertiary amine group on the same catalyst deprotonates the nucleophile, enhancing both the reaction rate and enantioselectivity. researchgate.net More recently, novel catalyst scaffolds such as chiral cyclodiphosphazane P(V)-amides have been developed, which exhibit strong bidentate hydrogen-bonding capabilities and have been successfully applied in asymmetric Michael additions. beilstein-journals.org The principle of activating substrates through precisely oriented hydrogen bonds is a key concept for developing asymmetric transformations of this compound.
Role of Organometallic Reagents in the Synthesis and Reactivity of Cyclopropyl Compounds
Organometallic reagents are indispensable tools for the construction and functionalization of strained ring systems like cyclopropanes. Their utility extends from stoichiometric reactions for ring formation to their role as key components in catalytic cycles.
A direct and relevant method for synthesizing the N-cyclopropyl amine/amide core involves the titanium-mediated transformation of N,N-dialkylcarboxamides. This reaction utilizes a titanium complex, often prepared in situ, in combination with an alkylmagnesium bromide (a Grignard reagent). This approach allows for the conversion of an amide starting material directly into a cyclopropylamine (B47189), providing a convergent route to the core structure of the target molecule.
Another well-established method for forming cyclopropane rings is the Corey-Chaykovsky reaction, which typically involves an organosulfur reagent like trimethylsulfonium (B1222738) iodide to transfer a methylene (B1212753) group to an electron-deficient alkene. mdpi.com This reaction and its variants are fundamental in synthetic strategies for building the cyclopropyl moiety. mdpi.com The combination of these foundational organometallic-based syntheses with the advanced catalytic functionalization methods described previously provides a comprehensive toolkit for research on this compound and its derivatives.
Future Research Directions and Unexplored Reactivity of N Cyclopropyl 2 Hexynamide
Discovery of Novel Synthetic Pathways and Stereoselective Approaches
The development of efficient and stereoselective methods for the synthesis of N-cyclopropyl-2-hexynamide is a fundamental prerequisite for exploring its reactivity. Current synthetic strategies for ynamides could be adapted and optimized for this specific target.
One promising avenue is the copper-catalyzed cross-coupling of 1-bromo-1-hexyne with cyclopropylamine (B47189). This approach, which has been successful for the synthesis of other ynamides, could be systematically investigated to determine the optimal reaction conditions, including the choice of copper catalyst, ligand, base, and solvent. orgsyn.org A key challenge will be to minimize potential side reactions, such as the oligomerization of the alkyne or the decomposition of the strained cyclopropylamine.
Another viable strategy involves the reaction of alkynylaluminums, generated in situ from 2-hexyne (B165341), with a cyclopropyl (B3062369) isocyanate. This method has shown promise for the preparation of other alkynamides and could offer a milder alternative to copper-catalyzed methods. rsc.org
The development of stereoselective syntheses will be crucial for accessing enantiomerically pure this compound, which is of significant interest for applications in medicinal chemistry and materials science. Chiral catalysts, such as those based on SPINOL-derived phosphoric acids, could be employed to achieve asymmetric induction in the coupling reaction. rsc.org Furthermore, the use of chiral auxiliaries attached to either the cyclopropylamine or the hexyne fragment could provide a diastereoselective route to the target molecule.
| Proposed Synthetic Approach | Key Reagents | Potential Advantages | Anticipated Challenges |
| Copper-Catalyzed Cross-Coupling | 1-bromo-1-hexyne, Cyclopropylamine, Cu(I) catalyst, Ligand, Base | General applicability, established methodology for ynamides. orgsyn.org | Side reactions, catalyst poisoning, optimization of reaction conditions. |
| Alkynylaluminum-Isocyanate Reaction | 2-hexyne, AlMe3, Cyclopropyl isocyanate | Mild reaction conditions, readily available starting materials. rsc.org | Stoichiometric use of organoaluminum reagent, substrate scope. |
| Asymmetric Catalysis | Chiral copper catalysts, Chiral phosphoric acids | Direct access to enantiomerically enriched products. rsc.org | Catalyst design and optimization, achieving high enantioselectivity. |
| Chiral Auxiliary Approach | Chiral cyclopropylamine or chiral hexyne derivative | Diastereoselective synthesis, reliable stereochemical control. | Synthesis of chiral starting materials, removal of the auxiliary. |
Exploration of Unconventional Reactivity Modes for the Cyclopropyl-Alkyne Motif
The juxtaposition of the cyclopropyl group and the alkyne in this compound is expected to give rise to unique reactivity patterns. The inherent ring strain of the cyclopropane (B1198618) can be harnessed to drive reactions that are not accessible to acyclic analogues.
One area of interest is the use of the cyclopropyl group as a latent carbenoid or vinyl cation equivalent. nih.gov Under appropriate activation, for instance with a transition metal catalyst or a Lewis acid, the cyclopropyl ring could undergo ring-opening to generate a reactive intermediate that can participate in subsequent transformations. The regioselectivity of this ring-opening will be a key aspect to investigate, as it will determine the structure of the final products. acs.org
Furthermore, the cyclopropyl-alkyne motif can serve as a hypersensitive mechanistic probe to distinguish between radical and ionic reaction pathways. nih.govacs.org By studying the products formed from this compound under different reaction conditions, valuable insights into the nature of the reactive intermediates can be gained. This knowledge will be instrumental in designing new and selective transformations.
Advanced Computational Modeling for Predictive Reactivity and Mechanism Design
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for elucidating the reactivity of this compound and for designing novel reactions. mdpi.com DFT calculations can be used to model the transition states of potential reaction pathways, providing insights into the activation energies and the factors that control selectivity. researchgate.net
For instance, computational studies can be employed to predict the most likely site of attack on the ynamide functionality and to understand the influence of the cyclopropyl group on the electronic structure of the alkyne. acs.org This information will be invaluable for the rational design of catalysts and reaction conditions that favor a desired outcome.
Moreover, computational modeling can aid in the interpretation of experimental results, helping to rationalize unexpected reactivity and to refine mechanistic hypotheses. The synergy between computational and experimental studies will be crucial for accelerating the discovery of new reactions of this compound.
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Transition state analysis, reaction pathway mapping. mdpi.com | Activation energies, reaction mechanisms, origins of selectivity. |
| Natural Bond Orbital (NBO) Analysis | Electronic structure analysis. | Charge distribution, orbital interactions, influence of substituents. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects. | Dynamic behavior of the molecule, role of the solvent in reactivity. |
Development of Next-Generation Catalytic Systems for Efficiency and Selectivity
The development of novel catalytic systems will be paramount for unlocking the full synthetic potential of this compound. While copper catalysis is a good starting point for its synthesis, other transition metals are likely to mediate unique and valuable transformations.
Gold and platinum catalysts, known for their ability to activate alkynes, could be explored for promoting cyclization, addition, and rearrangement reactions of this compound. Ruthenium catalysts have shown promise in the intermolecular [2+2] cycloaddition of unactivated alkynes and could potentially be applied to this system. acs.org
The design of ligands will play a critical role in controlling the reactivity and selectivity of these catalytic processes. Chiral ligands can be used to induce enantioselectivity, while sterically demanding or electronically tuned ligands can be employed to favor specific reaction pathways. High-throughput screening techniques could be utilized to rapidly identify promising catalyst-ligand combinations for a given transformation.
Investigation of Tandem and Cascade Reactions Incorporating this compound
One potential cascade reaction could involve an initial metal-catalyzed activation of the alkyne, followed by intramolecular attack of a nucleophile and subsequent ring-opening of the cyclopropyl group. This could lead to the rapid construction of complex polycyclic structures. nih.gov
Another possibility is to exploit the reactivity of the ynamide in radical cyclizations. scite.ai By generating a radical at a suitable position in the molecule, a cascade of cyclization events could be initiated, leading to the formation of intricate nitrogen-containing heterocycles. The development of such tandem and cascade reactions will not only provide efficient access to novel molecular architectures but will also showcase the unique synthetic utility of this compound. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-cyclopropyl-2-hexynamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a hexynamide precursor. Purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR (400 MHz, CDCl) can confirm cyclopropyl proton shifts (δ 0.8–1.2 ppm), while NMR verifies carbonyl and alkyne carbons. HRMS with <5 ppm deviation ensures molecular weight accuracy . Documentation should follow NIH guidelines for reproducibility, including reagent ratios, reaction times, and purification steps .
Q. How can spectroscopic methods characterize N-cyclopropyl-2-hexynamide’s molecular structure?
- Methodological Answer :
- NMR : Assign and signals to confirm cyclopropane geometry and alkyne connectivity. For cyclopropyl groups, coupling constants (e.g., ) distinguish cis/trans isomers .
- FT-IR : Identify alkyne C≡C stretches (~2100–2260 cm) and amide C=O stretches (~1650–1750 cm).
- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes to validate molecular ion peaks .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer : Adopt NIH preclinical checklists for detailed reporting of reaction conditions (solvents, catalysts, temperatures), purification methods (column chromatography, recrystallization), and analytical thresholds (e.g., NMR signal-to-noise ratios). Include raw spectral data in supplementary materials and cross-reference with established protocols in peer-reviewed literature .
Advanced Research Questions
Q. How can synthetic yield be optimized while addressing impurities in N-cyclopropyl-2-hexynamide synthesis?
- Methodological Answer : Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature. For example, polar aprotic solvents (e.g., DMF) may enhance cyclopropanation efficiency. Impurities (e.g., unreacted alkyne precursors) are quantified via HPLC with UV detection (λ = 220–260 nm) and minimized using gradient elution . Advanced purification techniques, such as preparative HPLC or simulated moving bed (SMB) chromatography, improve scalability .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC values) for N-cyclopropyl-2-hexynamide?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability across assays. For cell-based studies, normalize data to positive/negative controls (e.g., staurosporine for kinase inhibition).
- Assay Validation : Verify receptor binding assays using radioligand displacement (e.g., -labeled competitors) and orthogonal methods like surface plasmon resonance (SPR) .
- Contextual Factors : Control for cell line heterogeneity, buffer composition (e.g., Mg concentration in GPCR assays), and incubation times .
Q. What strategies are recommended for studying N-cyclopropyl-2-hexynamide’s stability and degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress. Monitor degradation via LC-MS/MS and identify products using tandem MS fragmentation patterns.
- Kinetic Studies : Calculate degradation rate constants () and half-lives () in simulated biological fluids (e.g., PBS, human plasma) .
Q. How can computational modeling predict N-cyclopropyl-2-hexynamide’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability.
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors derived from the compound’s SMILES string (e.g., Canonical SMILES: C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .
Q. What statistical approaches validate bioactivity data in dose-response studies?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model () using GraphPad Prism. Report IC/EC values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test or ROUT method () to exclude anomalous replicates .
Q. What ethical considerations apply when conducting preclinical studies with N-cyclopropyl-2-hexynamide?
- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. For in vitro work with human tissues, obtain informed consent and ethical approval (IRB protocol number required). Disclose conflicts of interest and adhere to journal-specific reproducibility standards (e.g., raw data archiving) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
